molecular formula C15H10F3NO2 B12762192 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine CAS No. 103952-75-6

2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine

Cat. No.: B12762192
CAS No.: 103952-75-6
M. Wt: 293.24 g/mol
InChI Key: PXRZMXYWGNJDSU-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine, also known by its chemical formula C14H7F3NO2, is a heterocyclic compound. It features a benzoxazine ring with a trifluoromethyl group and a ketone functionality. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine. One common method involves cyclization of an appropriate precursor, such as a 2-(4-trifluoromethylphenyl)phenol, with a suitable reagent under specific conditions. The reaction typically occurs in the presence of acid catalysts.

Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient and scalable processes. These methods ensure high yields and purity. specific details regarding large-scale production remain proprietary.

Chemical Reactions Analysis

Reactivity: 2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may yield derivatives with altered properties.

    Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl group or other substituents.

    Ring Opening: The benzoxazine ring can open under specific conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophiles like amines or alkoxides.

    Ring Opening: Acidic or basic conditions.

Major Products: The specific products depend on the reaction conditions and the substituents present. Common products include derivatives with modified functional groups or open-ring structures.

Scientific Research Applications

2-(4-Trifluoromethylphenyl)-4-oxo-4H-1,3-benzoxazine finds applications in various fields:

    Chemistry: As a building block for designing novel materials.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring potential pharmaceutical properties.

    Industry: Developing specialty chemicals or polymers.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Properties

CAS No.

103952-75-6

Molecular Formula

C15H10F3NO2

Molecular Weight

293.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)10-7-5-9(6-8-10)14-19-13(20)11-3-1-2-4-12(11)21-14/h1-8,14H,(H,19,20)

InChI Key

PXRZMXYWGNJDSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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